4-[(E)-2-phenylethenyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxypiperidine has been reported . It participates in the synthesis of 4-(4’-hydroxypiperidino)-4-phenylcyclohexanol . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . It may be used in the synthesis of acetic acid-piperidine-4-yl ester .
Scientific Research Applications
Structural Characterization and Synthesis Techniques
Crystal and Molecular Structure Analysis : The structural characterization of related piperidine compounds, like 4-piperidinecarboxylic acid hydrochloride, reveals insights into their molecular configuration, crystallography, and interactions. Such studies employ techniques like X-ray diffraction, FTIR spectroscopy, and computational calculations to understand the compound's conformation and bonding properties, potentially guiding the synthesis and modification of 4-[(E)-2-phenylethenyl]piperidine hydrochloride derivatives for specific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Microwave-Assisted Synthesis : Research into piperidine derivatives includes the development of efficient synthesis methods, such as microwave-assisted reactions, to produce compounds with potential antibacterial activity. This method highlights the versatility of piperidine structures for creating pharmacologically active molecules, including analogs of this compound (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Activity and Pharmaceutical Potential
Antibacterial Activity : Piperidine derivatives, including those structurally related to this compound, have been evaluated for their antibacterial properties. Through synthetic modifications, researchers have identified compounds with significant activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Bioactivity Against Cancer Cells : Specific piperidine hydrochloride derivatives have been investigated for their bioactivity, including effects on cellular growth inhibition in cancer cells. These studies provide a foundation for exploring this compound and its derivatives in cancer research, aiming to identify novel therapeutic agents (Wang et al., 2009).
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-[(e)-2-phenylethenyl]piperidine hydrochloride, have been found to interact with various receptors and enzymes in the body . For instance, some piperidine derivatives have shown potential as anticancer agents, suggesting they may target cancer cells .
Mode of Action
For example, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, which could potentially inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential .
Safety and Hazards
The safety data sheet for piperidine indicates that it is classified as a flammable liquid and vapor, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Therefore, appropriate safety measures should be taken when handling this compound.
Future Directions
Piperidine derivatives have been found to have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-7,13-14H,8-11H2;1H/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGBDRCHMUITCA-UHDJGPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C=C/C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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